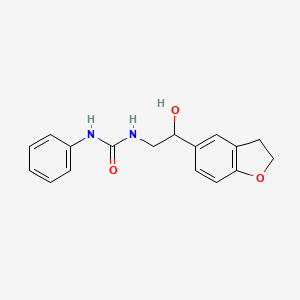

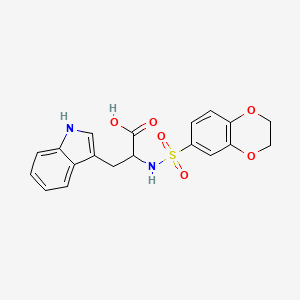

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of dihydrobenzofuran derivatives involves various methods, including annulation reactions and electrophilic substitutions. A notable method involves phosphine-catalyzed (4 + 1) annulation of o-hydroxyphenyl and o-aminophenyl ketones with allylic carbonates, providing a pathway to synthesize functionalized 2,3-disubstituted dihydrobenzofurans (Qin et al., 2016). Another approach utilizes electrochemical sequential aryl radical cyclization-carboxylation for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, demonstrating a novel and efficient synthetic pathway (Senboku et al., 2011).

Molecular Structure Analysis

The molecular structure and conformation of dihydrobenzofuran derivatives have been explored through various techniques, including NMR, mass spectrometry, and X-ray crystallography. The studies provide insights into the structural characteristics and conformational preferences of these compounds, which are crucial for understanding their chemical behavior and potential applications (Qiao et al., 2017).

Chemical Reactions and Properties

Dihydrobenzofuran derivatives undergo various chemical reactions, including electrophilic substitutions and cycloisomerizations, which can be exploited for the synthesis of complex organic molecules. The reactivity of these compounds is influenced by their unique structural features, making them valuable intermediates in organic synthesis (Murai et al., 2009).

Applications De Recherche Scientifique

Antimicrobial Properties

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea and its related compounds exhibit antimicrobial properties. Compounds containing dihydrobenzofurans have been shown to be moderately active against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa (Ravi, Selvam, & Swaminathan, 2012).

Potential Antitumor Activity

Dihydrobenzofuran lignans, closely related to this compound, have been evaluated for potential anticancer activity. These compounds showed promising activity against leukemia and breast cancer cell lines. Their mechanism of action includes inhibiting tubulin polymerization, a critical process in cell division and cancer progression (Pieters et al., 1999).

Environmental Applications

Phenylureas, including compounds structurally similar to this compound, have been studied for their environmental degradation properties. These compounds, such as diuron, undergo degradation facilitated by humic acids. Understanding the degradation mechanism can help predict the environmental fate of these compounds and improve management practices (Salvestrini, 2013).

Biochemical Research

In biochemical research, the behavior of compounds with structural similarities to this compound has been explored. Studies have looked into the reaction mechanisms of these compounds under various conditions, providing insights into their chemical properties and potential applications in synthetic chemistry and pharmacology (Sternson & Gammans, 1975).

Synthesis of Complex Molecules

The synthesis of complex molecules, including those containing dihydrobenzofuran rings, is a significant area of research. These studies aim to develop novel synthetic routes for producing valuable compounds with potential applications in pharmaceuticals and materials science (Tamm & Hahn, 1999).

Mécanisme D'action

Target of Action

The primary targets of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-phenylurea are the human transporters for dopamine, norepinephrine, and serotonin (hDAT, hNET, or hSERT, respectively) . These transporters play a crucial role in the regulation of neurotransmitters, which are essential for normal brain function.

Mode of Action

This compound interacts with its targets by inhibiting the uptake of neurotransmitters . It has been found to have a higher potency at the serotonin transporter (hSERT), indicating a selective interaction . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action.

Biochemical Pathways

The affected biochemical pathways primarily involve the modulation of neurotransmitter levels. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, this compound affects the dopaminergic, noradrenergic, and serotonergic pathways respectively . The downstream effects include prolonged neurotransmitter signaling, which can lead to various physiological and psychological effects.

Pharmacokinetics

Similar compounds have been found to have moderate-to-high hepatic extraction ratios, high plasma clearance, and a volume of distribution that exceeds total body water . They are also subject to extensive hepatic metabolism, with only a small percentage of unchanged drug excreted in urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its impact on neurotransmitter levels. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, it can enhance and prolong the action of these neurotransmitters. This can lead to various effects, depending on the specific neurotransmitter and the region of the brain involved .

Safety and Hazards

Propriétés

IUPAC Name |

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-15(12-6-7-16-13(10-12)8-9-22-16)11-18-17(21)19-14-4-2-1-3-5-14/h1-7,10,15,20H,8-9,11H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZFBZDVFMTMHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNC(=O)NC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)

![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)

![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)

![1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2497675.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2497676.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497677.png)

![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2497679.png)

![1-{[1-(2H-1,3-benzodioxol-5-yl)ethylidene]amino}-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2497680.png)

![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497681.png)

![N-{2-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2497690.png)